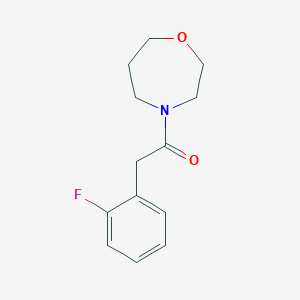

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one

Description

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a fluorinated ketone derivative characterized by a 2-fluorophenyl group attached to a carbonyl carbon and a 1,4-oxazepane ring.

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1-(1,4-oxazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSRRDOUCTFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one typically involves the following steps:

Formation of the oxazepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Formation of the ethanone linkage: This can be done through various methods such as Friedel-Crafts acylation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and bases.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. Generally, compounds with fluorophenyl and oxazepane structures may interact with enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Substituent Variability

Fluorophenyl vs. Halogenated Aryl Groups :

The 2-fluorophenyl group in the target compound contrasts with bromophenyl (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethan-1-one) and chlorophenyl (e.g., 1-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one) substituents in related compounds. Fluorine’s electron-withdrawing nature may reduce metabolic oxidation compared to bulkier halogens like bromine .- Oxazepane vs.

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups | Heterocyclic Core |

|---|---|---|---|

| 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one | Not reported | 2-Fluorophenyl, ketone | 1,4-Oxazepane |

| 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) | 137.3–138.5 | Chloromethylphenyl, sulfonyl | None |

| 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one | Not reported | 3-Fluorophenyl, azepane | Azepane |

- Melting Points : The target compound’s melting point is unreported, but analogs like 1f exhibit moderate thermal stability (137–138°C), suggesting similar trends for fluorophenyl derivatives .

- Polarity : The oxazepane ring’s oxygen atom likely increases polarity compared to azepane-based compounds, improving solubility in polar solvents .

Computational and Experimental Insights

Activité Biologique

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a fluorophenyl group and an oxazepane ring, which are critical for its biological activity. The oxazepane structure is known for conferring various pharmacological properties, including anxiolytic and antidepressant effects.

Chemical Formula

- Molecular Formula : CHFNO

- Molecular Weight : 221.25 g/mol

Dipeptidyl Peptidase Inhibition

Research indicates that compounds structurally related to 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one can act as inhibitors of dipeptidyl peptidase I (DPP1). DPP1 plays a crucial role in various physiological processes, including the regulation of metabolic pathways and immune responses. Inhibition of DPP1 has been associated with therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anxiolytic Activity

Studies have shown that similar compounds exhibit anxiolytic properties, potentially through modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways. For instance, the anxiolytic-like effects were observed in animal models, demonstrating reduced anxiety-related behaviors without significant alterations in locomotor activity .

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| DPP1 Inhibition | Significant reduction in enzyme activity | |

| Anxiolytic Potential | Reduction in anxiety-like behaviors | |

| Antiviral Activity | Moderate anti-TMV activity |

Case Study 1: DPP1 Inhibition and Respiratory Diseases

A study highlighted the efficacy of related oxazepane derivatives in inhibiting DPP1, suggesting potential therapeutic applications for respiratory diseases. The compounds showed promise in preclinical models for reducing inflammation and improving lung function in conditions like asthma and COPD .

Case Study 2: Anxiolytic Effects

In another investigation, the compound was tested for its anxiolytic properties using established behavioral assays. The results indicated a significant anxiolytic effect at specific dosages, supporting its potential use in treating anxiety disorders .

Case Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of oxazepane derivatives revealed that modifications to the phenyl ring significantly influence biological activity. Substituents such as fluorine enhance potency against specific targets while maintaining safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.